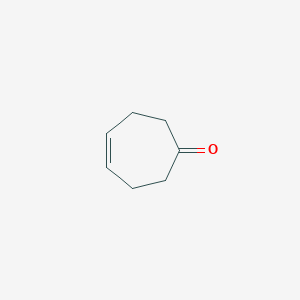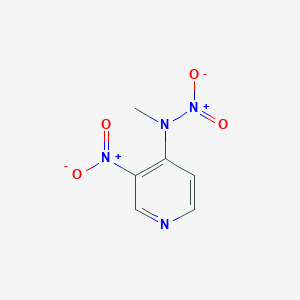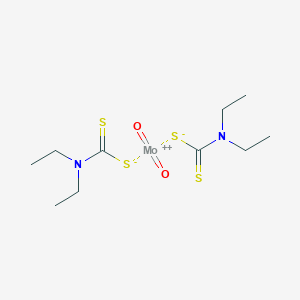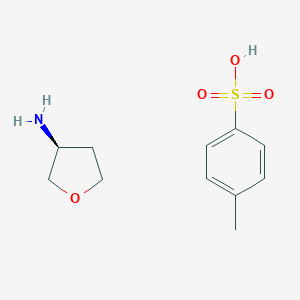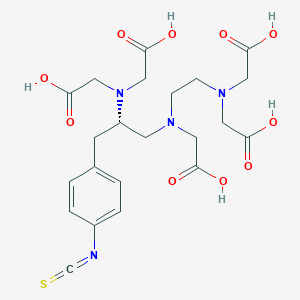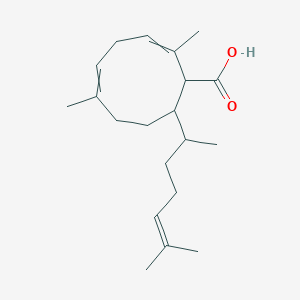
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid, also known as DMNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNC is a natural product isolated from the fungus Penicillium sp. and has been found to possess interesting biological properties.
Applications De Recherche Scientifique
Chemical Properties and Reactions :
- Matsui, Uchiyama, and Yoshioka (1963) studied the oxidation and rearrangement products from Chrysanthemic acid, a compound related to 2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid. They proposed novel cleavages on the cyclopropane ring of the compound (Matsui, Uchiyama, & Yoshioka, 1963).
- Mironova et al. (2012) conducted an X-ray structural examination of a related compound, providing insights into its molecular and crystal structure. This research contributes to understanding the structural properties of similar compounds (Mironova et al., 2012).
Potential Applications in Synthesis and Medicinal Chemistry :
- Anderson and Dewey (1977) explored the synthesis and structure-activity relationship of epoxide derivatives of similar compounds, which showed significant cytotoxicity in tissue culture assays. This suggests potential medicinal applications (Anderson & Dewey, 1977).
- Baguley and Walton (1998) examined the efficiency of similar compounds in mediating alkyl radical chain addition and cyclization processes. Their research highlights the compound's role in facilitating chemical transformations, which can be crucial in synthetic chemistry (Baguley & Walton, 1998).
Inclusion in Complex Chemical Structures :
- Research by Horton, Koh, and Takagi (1993) on stereocontrol in Diels-Alder cycloaddition to unsaturated sugars using related compounds demonstrates the compound's role in complex chemical reactions, vital for creating specific molecular structures (Horton, Koh, & Takagi, 1993).
- Frew and Proctor (1980) discussed the ring-expansion of carbocyclic β-ketoesters with acetylenic esters, where similar compounds played a significant role. This study contributes to the understanding of complex reactions involving ring expansions (Frew & Proctor, 1980).
Propriétés
Numéro CAS |
108864-15-9 |
|---|---|
Nom du produit |
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2,6-dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-14(2)8-6-10-16(4)18-13-12-15(3)9-7-11-17(5)19(18)20(21)22/h8-9,11,16,18-19H,6-7,10,12-13H2,1-5H3,(H,21,22) |
Clé InChI |
XPAGMIJIEJRZEQ-UHFFFAOYSA-N |
SMILES isomérique |
C/C/1=C\C/C=C(\C(C(CC1)C(C)CCC=C(C)C)C(=O)O)/C |
SMILES |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
SMILES canonique |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
Synonymes |
2,5-Cyclononadiene-1-carboxylic acid, 9- (1, 5-dimethyl-4-hexenyl)-2,6 -dimethyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

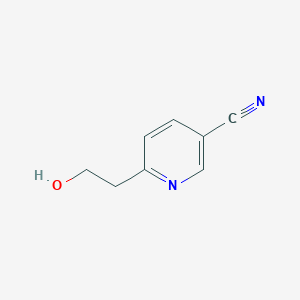
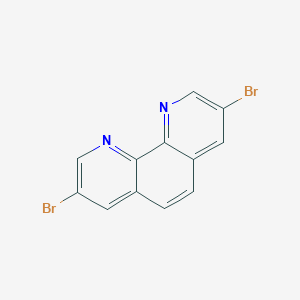
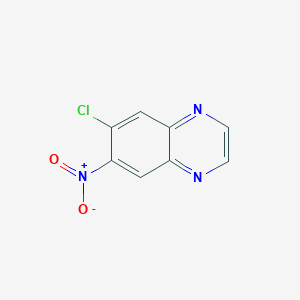
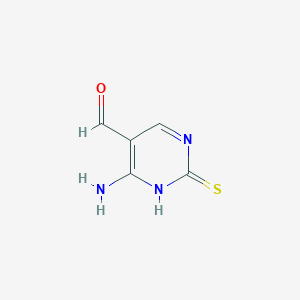
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
